2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is an organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of an ethylsulfanyl group, a methyl group, and a 3-methylphenoxyethyl group attached to a dihydropyrimidinone core
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group (such as a halide) with an ethylsulfanyl group using a nucleophilic substitution reaction.
Attachment of the 3-methylphenoxyethyl group: This can be accomplished through an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(ETHYLSULFANYL)-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE include other dihydropyrimidinones with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds are:
Properties
IUPAC Name |
2-ethylsulfanyl-4-methyl-5-[2-(3-methylphenoxy)ethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-21-16-17-12(3)14(15(19)18-16)8-9-20-13-7-5-6-11(2)10-13/h5-7,10H,4,8-9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQDJRAEQNSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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